![molecular formula C27H20O2 B11926255 (S)-2-Hydroxy-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926255.png)
(S)-2-Hydroxy-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] is a chiral compound with significant importance in organic chemistry. It is known for its unique stereochemistry and potential applications in various fields, including catalysis and material science. The compound features a binaphthalene core, which is a common motif in chiral ligands and catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] typically involves the coupling of 2-naphthol derivatives. One common method is the asymmetric oxidative coupling of 2-naphthol using a chiral catalyst. The reaction is carried out under an oxygen atmosphere with a copper catalyst, such as copper(I) chloride, in the presence of a chiral ligand .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of chiral materials and polymers.
Wirkmechanismus
The mechanism of action of (S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The stereochemistry of the compound plays a crucial role in determining its reactivity and selectivity in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bi-2-naphthol: A related compound with similar chiral properties.
2,2’-Dihydroxy-1,1’-binaphthalene: Another binaphthalene derivative with hydroxyl groups.
Uniqueness
(S)-2-Hydroxy-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalene] is unique due to its specific stereochemistry and the presence of both hydroxyl and phenyl groups. This combination enhances its utility in asymmetric synthesis and catalysis, making it a valuable compound in both academic and industrial research .
Eigenschaften
Molekularformel |
C27H20O2 |
---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
1-[2-[(S)-hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C27H20O2/c28-24-17-15-19-9-5-7-13-22(19)26(24)25-21-12-6-4-8-18(21)14-16-23(25)27(29)20-10-2-1-3-11-20/h1-17,27-29H/t27-/m0/s1 |
InChI-Schlüssel |
XBEAGNFQVIFJGE-MHZLTWQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.